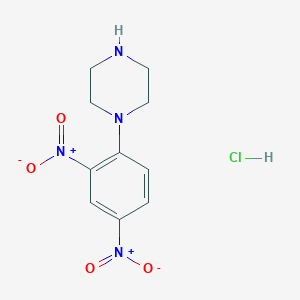![molecular formula C12H15ClFNO2 B1452511 2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide CAS No. 1226093-15-7](/img/structure/B1452511.png)
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide
Descripción general
Descripción
2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide, also known as CFPMA, is a chemical compound used in a variety of scientific research applications. This compound is a synthetic organic compound that has a wide range of applications in the medical and pharmaceutical fields. CFPMA is a versatile compound with a wide range of uses, including as a reagent in organic synthesis and as a drug in clinical trials.
Aplicaciones Científicas De Investigación
Fluorine and Iodine Analogues Synthesis
- Application : This compound was involved in the synthesis of fluorine and iodine analogues of clorgyline, aiming to selectively inhibit monoamine oxidase A (MAO-A). These analogues were considered for advanced development as radiofluorinated and radioiodinated ligands for functional MAO-A studies in the brain using imaging techniques (Ohmomo et al., 1991).
Design and Synthesis of Anti-inflammatory Agents
- Application : A derivative of this compound was used in the design and synthesis of a potent antiinflammatory and analgesic agent without centrally acting muscle relaxant activity (Musso et al., 2003).
Photoreactions of Flutamide
- Application : The compound played a role in the study of photoreactions of flutamide, an anticancer drug, in different solvents. This study was important for understanding the drug's behavior under UV light exposure (Watanabe et al., 2015).
Herbicide Analysis and Detection
- Application : It was utilized in the analysis and detection of herbicides and their degradates in natural water. This research is crucial for understanding environmental contamination and the fate of agricultural chemicals (Zimmerman et al., 2002).
Synthesis of Halogenated Compounds
- Application : The compound has been used in the synthesis of various halogenated compounds, showing its versatility in chemical synthesis and the production of novel materials (Savittieri et al., 2022).
Malaria Treatment Research
- Application : Research on malaria treatment has utilized a derivative of this compound. It shows potential in developing new treatments for malaria, a major global health concern (Norcross et al., 2019).
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-15(12(16)9-13)7-2-8-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIZAGLTYLJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




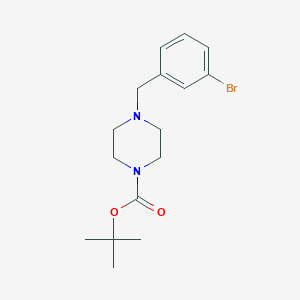
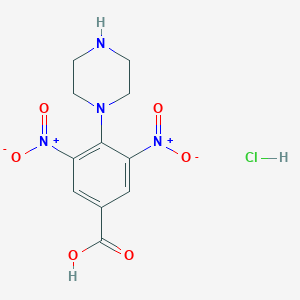
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
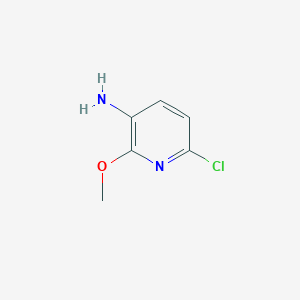

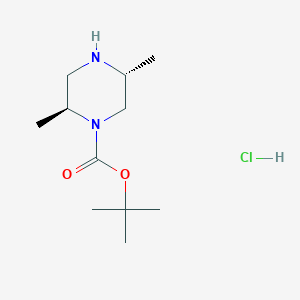
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)
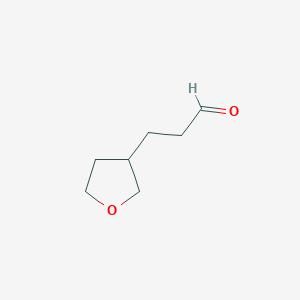
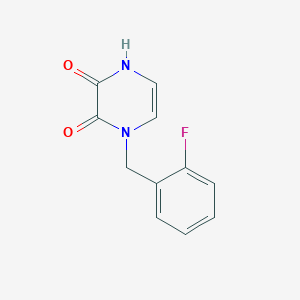
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)


